

Toxicological Profile of Tonalide in Mammalian Systems: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tonalide

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Introduction

Tonalide (AHTN), a polycyclic musk, is a synthetic fragrance ingredient widely used in a variety of consumer products, including cosmetics, detergents, and perfumes.[1] Its prevalence has led to human exposure through dermal absorption, inhalation, and ingestion.[2] Consequently, **Tonalide** has been detected in human adipose tissue, blood, and breast milk.[3] This technical guide provides a comprehensive overview of the toxicological profile of **Tonalide** in mammalian systems, summarizing key findings on its toxicity, providing detailed experimental protocols, and visualizing relevant biological pathways and workflows.

Pharmacokinetics: Absorption, Distribution, and Excretion

Studies in rats indicate that dermal absorption of **Tonalide** is approximately 19%.[3] In contrast, research involving human volunteers and in vitro models suggests that human dermal absorption is significantly lower, at up to 4.1%.[3] Following absorption, **Tonalide** is distributed to various tissues, with notable accumulation in adipose tissue due to its lipophilic nature.[3] Concentrations in human adipose tissue have been found to range from 1 to 72 µg/kg fat.[3] **Tonalide** has also been measured in human blood at concentrations up to 247 ng/L and in breast milk at levels between 0.59 and 53 µg/kg.[3] Data on its metabolism and excretion pathways in mammals are less detailed in the provided literature, but its presence in various body compartments points to systemic distribution after exposure.

Acute Toxicity

Tonalide exhibits low to moderate acute toxicity following oral and dermal exposure in mammalian models.

2.1 Oral Acute Toxicity The median lethal dose (LD50) for oral exposure in rats ranges from 570 to 1377 mg/kg body weight.[3] Clinical signs of toxicity observed in these studies included sluggishness, piloerection (hair standing on end), and haematuria (blood in urine).[3] Mortalities were reported across all tested doses in some studies.[3]

2.2 Dermal Acute Toxicity Via the dermal route, **Tonalide** is considered to have low acute toxicity, with a reported LD50 in rats of >5000 mg/kg bw.[3] However, at very high doses (e.g., 10,000 mg/kg bw), significant toxicity was observed, including mortality and clinical signs such as depression, hunching, hind limb weakness, and prostration.[3]

Table 1: Summary of Acute Toxicity Data for **Tonalide**

Exposure Route	Species	LD50 Value	Key Observations	Citations
Oral	Wistar Rat	920 - 1150 mg/kg bw	Sluggishness, piloerection, haematuria.	[3]
Oral	Rat (non-guideline)	570 - 1377 mg/kg bw	Mortalities occurred at all doses.	[3]

| Dermal | SD Rat | >5000 mg/kg bw | Low toxicity; slight skin irritation. At 10,000 mg/kg bw, depression and mortality were observed. |[3] |

2.3 Experimental Protocol: Acute Oral Toxicity (Similar to OECD TG 401)

- Test System: Wistar rats, typically 5 animals per sex per dose group.
- Test Substance Administration: **Tonalide**, dissolved in a vehicle like isopropyl myristate, is administered as a single dose via oral gavage.

- Dose Levels: A range of graduated doses are used, such as 700, 840, 1008, 1209, and 1451 mg/kg bw.
- Observation Period: Animals are observed for 14 days post-administration.
- Endpoints Monitored:
 - Mortality: The number of animal deaths is recorded to calculate the LD50.
 - Clinical Signs: Animals are observed for signs of toxicity, including changes in behavior (e.g., sluggishness), appearance (e.g., piloerection), and physiological functions (e.g., haematuria).
 - Body Weight: Body weight is measured periodically.
 - Necropsy: A gross necropsy is performed on all animals at the end of the study.

Repeated Dose Toxicity

Sub-chronic exposure studies indicate that **Tonalide** is not expected to cause severe health effects from repeated oral exposure.

In a 13-week oral study conducted according to OECD TG 408, Sprague-Dawley rats were given daily doses of **Tonalide** in their diet at 1.5, 5, 15, or 50 mg/kg bw/day.[3] No mortalities or clinical signs of toxicity were observed.[3] The primary effect noted was a reduction in mean body weight gain in both male and female rats at the highest dose (50 mg/kg bw/day).[3] This effect was reversible, as demonstrated by a 4-week recovery period where animals from the high-dose group were maintained without treatment.[3]

Table 2: Summary of Repeated Dose Toxicity Study

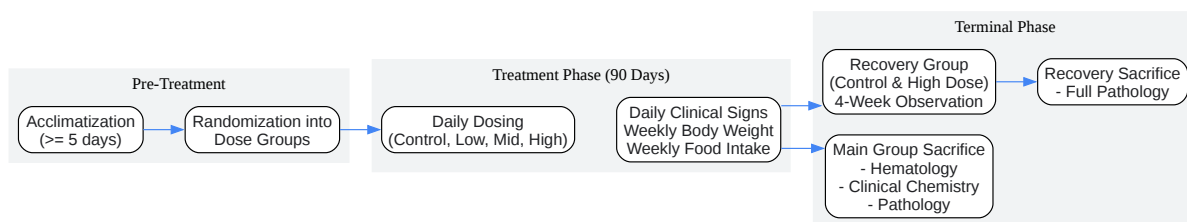
Study Duration	Species	Route	Dose Levels (mg/kg bw/day)	NOAEL (mg/kg bw/day)	Effects Observed at Higher Doses	Citations
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| 13 weeks | SD Rat | Oral (diet) | 1.5, 5, 15, 50 | 15 | Lower body weight gain at 50 mg/kg bw/day. |[3] |

3.1 Experimental Protocol: 13-Week Oral Toxicity Study (OECD TG 408)

- Test System: Sprague-Dawley rats, typically 15 animals per sex per dose group.
- Test Substance Administration: **Tonalide** is mixed into the diet and provided daily for 13 weeks.
- Dose Levels: At least three dose levels (e.g., 1.5, 5, 15, 50 mg/kg bw/day) and a concurrent control group are used.
- Recovery Group: A satellite group of animals (e.g., 3 per sex) from the control and high-dose groups are maintained for a treatment-free period (e.g., 4 weeks) to assess the reversibility of any effects.
- Endpoints Monitored:
 - Clinical Observations: Daily checks for signs of toxicity.
 - Body Weight and Food Consumption: Measured weekly.
 - Ophthalmology: Examined prior to and at the end of the study.
 - Hematology and Clinical Biochemistry: Blood samples are collected and analyzed at termination.
 - Urinalysis: Conducted at termination.
 - Pathology: Full necropsy, organ weight measurements, and histopathological examination of tissues from control and high-dose groups are performed.

3.2 Visualization: Experimental Workflow for a 90-Day Toxicity Study



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Caption: Workflow for a standard 90-day repeated dose toxicity study.

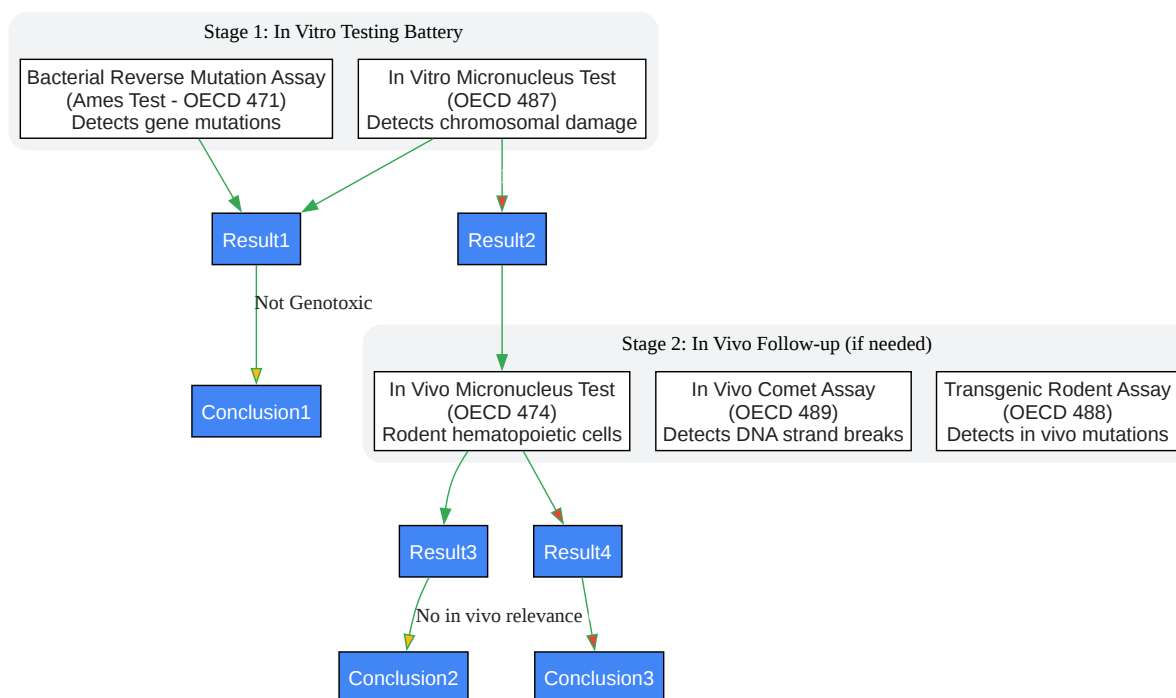
Genotoxicity and Carcinogenicity

4.1 Genotoxicity Based on a range of in vitro and in vivo assays, **Tonalide** is not considered to be genotoxic.[3] It has tested negative in multiple assays, including:

- Two sister chromatid exchange (SCE) assays in human lymphocytes.[3]
- Two micronucleus tests in human peripheral lymphocytes and human hepatoma cells.[3]
- An in vitro unscheduled DNA synthesis (UDS) assay in primary rat hepatocytes.[3]
- An in vivo OECD TG 474 micronucleus test.[3]

4.2 Carcinogenicity Long-term carcinogenicity studies for **Tonalide** are not available.[3] However, its lack of genotoxic activity suggests a low carcinogenic potential.[3] Further supporting this, **Tonalide** showed no liver tumor initiating or promoting activity in a 90-day study in Wistar rats.[3]

4.3 Visualization: Genotoxicity Testing Strategy



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Caption: A typical staged strategy for assessing the genotoxicity of a chemical.

Reproductive and Developmental Toxicity

5.1 Reproductive Toxicity In the 13-week repeated dose oral toxicity study, no adverse effects on reproductive organs were reported at doses up to 50 mg/kg bw/day.[3]

5.2 Developmental Toxicity A developmental toxicity study in pregnant Sprague-Dawley rats (similar to OECD TG 414) showed maternal toxicity at 50 mg/kg bw/day, evidenced by reduced body weight gain and food consumption.[3] Developmental effects were only observed secondary to this maternal toxicity.[3] The No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity was determined to be 15 mg/kg bw/day.[3]

Table 3: Summary of Developmental Toxicity Study

Species	Route	Dose Levels (mg/kg bw/day)	Maternal NOAEL	Developmental NOAEL	Key Findings	Citations
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| SD Rat | Oral (gavage) | 5, 15, 50 | 15 mg/kg bw/day | Not explicitly stated, effects secondary to maternal toxicity. | Reduced maternal weight gain and food consumption at 50 mg/kg bw/day. |[3] |

5.3 Experimental Protocol: Developmental Toxicity Study (Similar to OECD TG 414)

- Test System: Pregnant female rats (approx. 25 per group).
- Test Substance Administration: **Tonalide** in a vehicle (e.g., corn oil) is administered daily by oral gavage during the period of major organogenesis (gestation days 7-17 for rats).
- Dose Levels: At least three dose levels (e.g., 5, 15, 50 mg/kg bw/day) plus a vehicle control group.
- Endpoints Monitored (Maternal):
 - Mortality, clinical signs, body weight, and food consumption are monitored throughout pregnancy.
 - At termination (near term), a full necropsy is performed. Uteri are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
- Endpoints Monitored (Fetal):

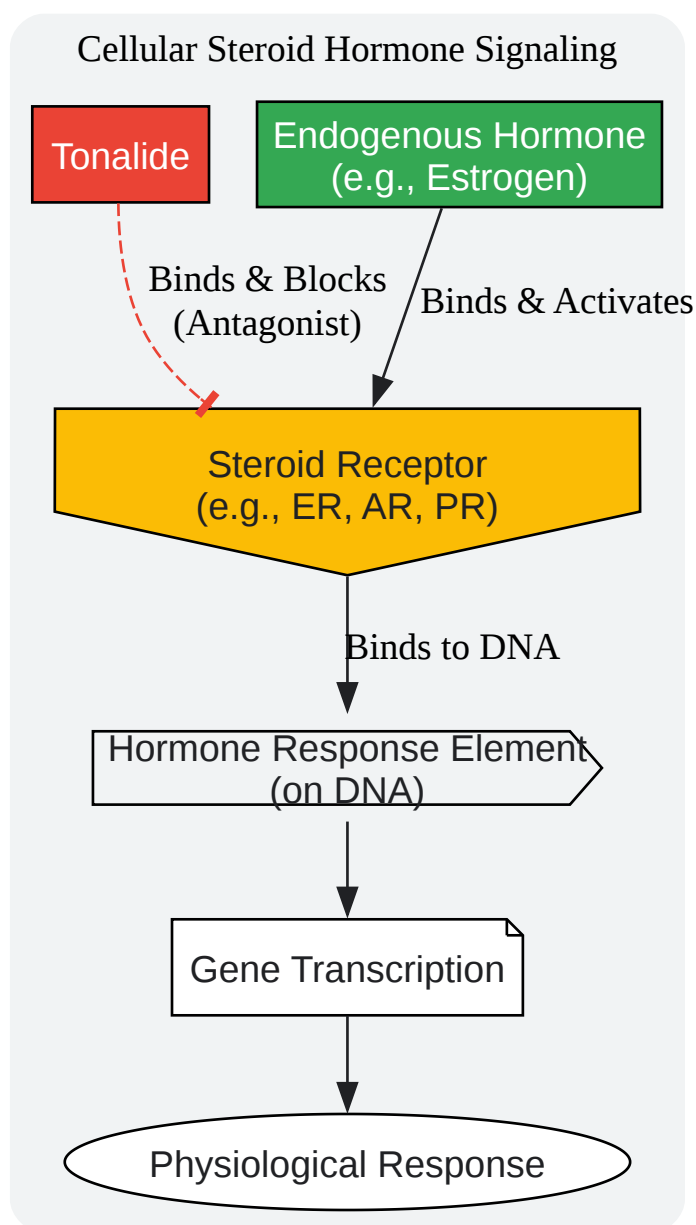
- Fetuses are weighed and examined for external malformations.
- A subset of fetuses is examined for visceral abnormalities, and the remaining are processed for skeletal examination to detect malformations and variations.

Endocrine Disruption Potential

Tonalide has been investigated for its potential to interfere with the endocrine system. In vitro studies have shown that **Tonalide** exhibits very weak agonistic activity towards the human estrogen receptor alpha (hER α) and weak antagonistic activity towards hER β .^[3] It also acts as an inhibitor of androgen and progesterone binding to their respective receptors.^[1]

However, in vivo studies in mammals have not demonstrated adverse effects related to this weak endocrine activity.^[3] For instance, an in vivo uterotrophic assay in mice showed no estrogenic activity.^[3] Similarly, studies in zebrafish did not find evidence of estrogenic effects, although some antagonistic effects were noted at higher concentrations.^{[3][4]} Based on the current weight of evidence, **Tonalide**'s weak in vitro endocrine activity is not considered to translate to adverse health effects in mammals.^[3]

6.1 Visualization: **Tonalide**'s Interaction with Steroid Receptors



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Caption: **Tonalide** acting as an antagonist at a steroid hormone receptor site.

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